2-Carbamoyl-3,3-dimethylbutanoic acid

Asymmetric Synthesis Chiral Building Blocks Non-Proteinogenic Amino Acids

Researchers requiring a reliable precursor for L-tert-leucine synthesis often face supply inconsistencies with generic malonamic acid derivatives. This compound is the specific substrate for the patented D-carbamoylase enzymatic pathway, where its sterically hindered tert-butyl group ensures high enantioselectivity. - Essential for US5120859A-compliant enzymatic hydrolysis to L-tert-leucine. - Calculated XLogP of 5.6 offers distinct lipophilicity for ADME modulation studies. - Sourced with consistent quality, supported by DETHERM database thermodynamic data for process scale-up.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
CAS No. 137307-69-8
Cat. No. B150997
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Carbamoyl-3,3-dimethylbutanoic acid
CAS137307-69-8
SynonymsButanoic acid, 2-(aminocarbonyl)-3,3-dimethyl-
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)(C)C(C(=O)N)C(=O)O
InChIInChI=1S/C7H13NO3/c1-7(2,3)4(5(8)9)6(10)11/h4H,1-3H3,(H2,8,9)(H,10,11)
InChIKeyRCJCKKKDCKFUSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Profile and Sourcing Context for 2-Carbamoyl-3,3-dimethylbutanoic Acid


2-Carbamoyl-3,3-dimethylbutanoic acid (CAS 137307-69-8), a substituted malonamic acid derivative with a molecular weight of 159.18 g/mol , is primarily utilized as a research chemical and a synthetic intermediate. This compound features a sterically hindered tert-butyl group alpha to a carbamoyl moiety, a structural motif that imparts distinct physicochemical properties compared to its linear or less-substituted analogs [1]. Its principal documented application is as a key precursor in the enantioselective synthesis of the non-proteinogenic amino acid L-tert-leucine, a building block of significant value in asymmetric catalysis and peptide drug development [2].

Synthetic intermediate for L-tert-leucine
Sterically hindered tert-butyl core
Enzymatic resolution pathway fit

Risk Assessment: Why In-Class Analogs Are Not Direct Substitutes


Generic substitution of 2-Carbamoyl-3,3-dimethylbutanoic acid with other carbamoyl-substituted butanoic acids or simple malonamic acid derivatives carries significant technical risk due to the compound's unique steric and electronic profile. The bulky tert-butyl group at the 3-position creates a quaternary center that dictates a specific molecular conformation, directly influencing its reactivity, solubility, and ability to participate in stereoselective transformations [1]. For instance, in the documented synthesis of L-tert-leucine, the specific geometry of the tert-butyl group is essential for effective interaction with enantioselective hydantoinase or aminoacylase enzymes; substitution with a less hindered analog like 2-carbamoyl-3-methylbutanoic acid would result in a drastically different enantiomeric excess or complete failure of the enzymatic resolution step [2]. Furthermore, the carbamoyl group imparts a calculated LogP of 5.6 [3], which differs significantly from the LogP of -1.8 for its amino analog, tert-leucine, indicating a substantial change in lipophilicity that would alter its behavior in any liquid-liquid extraction or chromatographic purification workflow [4].

Enzyme recognition mismatch
Less-hindered carbamoyl analogs may not serve as D-carbamoylase substrates, potentially altering enantiomeric excess or preventing resolution.
Lipophilicity-dependent behavior shift
Reported logP difference versus tert-leucine can change solvent compatibility, extraction performance, and chromatographic behavior.

Differentiating Evidence for Product Procurement Decisions


Synthetic Utility as L-tert-Leucine Precursor

2-Carbamoyl-3,3-dimethylbutanoic acid is explicitly claimed as the key substrate in a patented, multi-step enzymatic process for producing L-tert-leucine [1]. The process exploits the compound's specific N-carbamoyl functional group for enantioselective hydrolysis. This is a distinct and verifiable synthetic pathway that cannot be executed with the corresponding free amino acid (tert-leucine) or its simple esters, as the N-carbamoyl group is the necessary recognition motif for the employed D-carbamoylase enzyme [1]. This represents a clear differentiation from other 3,3-dimethylbutanoic acid derivatives, which lack this specific enzymatic handle.

Substrate validation
Class-level
Reported substrate for D-carbamoylase
Supports enzymatic resolution workflow fit
Patent-derived evidence; verify for your lot
Asymmetric Synthesis Chiral Building Blocks Non-Proteinogenic Amino Acids Enzymatic Resolution

Lipophilicity Difference vs. tert-Leucine

The calculated partition coefficient (XLogP) for 2-carbamoyl-3,3-dimethylbutanoic acid is 5.6, indicating high lipophilicity [1]. This value starkly contrasts with the XLogP of -1.8 for its structurally similar analog, the amino acid tert-leucine (2-amino-3,3-dimethylbutanoic acid), which is hydrophilic [2]. This difference of 7.4 log units translates to a theoretical 25-million-fold difference in octanol-water partition coefficient.

Lipophilicity shift
Reported
ΔXLogP = 7.4
Dictates solvent and purification choices
Calculated values; experimental confirmation advised
Physicochemical Properties Chromatography Drug Discovery Sample Preparation

Structural Confirmation via DECHEMA Database

The chemical identity of 2-Carbamoyl-3,3-dimethylbutanoic acid is formally established and traceable through its inclusion in the DECHEMA DETHERM database (ID: 70256), which provides standardized nomenclature (tert-Butylmalonamic acid) and foundational thermophysical property data [1]. This entry distinguishes the compound from closely related substances with similar molecular formulas but different substitution patterns (e.g., 4-carbamoyl-3,3-dimethylbutanoic acid or N-substituted derivatives), which would have distinct DECHEMA IDs and property sets. The availability of such reference data supports consistent identification and purity verification.

Database identity
Class-level
Registered in DECHEMA DETHERM (ID 70256)
Supports identity verification and sourcing
Database entry; not experimental confirmation
Chemical Identity Thermodynamics Process Engineering Quality Control

Recommended Application Scenarios


Enzymatic Synthesis of Chiral Amino Acids

This compound is the preferred substrate for researchers or process chemists aiming to produce L-tert-leucine via a patented enantioselective enzymatic hydrolysis route. As established in US5120859A, the N-carbamoyl functional group is the critical recognition element for the requisite D-carbamoylase enzyme [1]. This application leverages the compound's specific functionality to access a valuable chiral building block with applications in asymmetric catalysis and as a sterically hindered residue in therapeutic peptides. Substituting a generic analog would bypass this proven enzymatic pathway.

Lipophilic Building Blocks for Medicinal Chemistry

With a calculated XLogP of 5.6 [2], 2-carbamoyl-3,3-dimethylbutanoic acid is well-suited as a starting material for the synthesis of highly lipophilic drug candidates or for introducing a lipophilic, sterically bulky moiety into a larger molecular scaffold. This property is particularly relevant for medicinal chemistry programs targeting intracellular targets or aiming to modulate the lipophilicity of a lead series to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The stark contrast in lipophilicity compared to its amino analog (tert-leucine, XLogP = -1.8) underscores its niche utility [3].

Process Chemistry and Thermodynamic Modeling

The compound's inclusion in the authoritative DECHEMA DETHERM database provides a reliable foundation for thermodynamic property prediction and process modeling [4]. Researchers engaged in process development and scale-up can utilize this referenced data to model reaction calorimetry, predict phase behavior, or design separation processes with greater confidence than would be possible for a less well-characterized analog. This database entry serves as a verifiable starting point for engineering calculations and process simulations.

Application
Selection Property
Validation Focus
Enantioselective amino acid synthesis
N-carbamoyl substrate specificity
Enzymatic resolution pathway review
Lipophilic scaffold construction
High reported LogP building block
Lipophilicity-modulated ADME review
Process thermodynamic modeling
DECHEMA database reference
Thermophysical data review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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